molecular formula C8H16N2O B2843359 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane CAS No. 1367422-03-4

2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane

Cat. No.: B2843359
CAS No.: 1367422-03-4
M. Wt: 156.229
InChI Key: IRLNDDLUYKWEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane is a heterocyclic compound with a unique spiro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with an epoxide. The reaction conditions often require a solvent such as tetrahydrofuran and a catalyst like sodium hydride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The spiro structure allows for unique interactions with these targets, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane: Similar structure but with a methyl group at a different position.

    6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane: Another spiro compound with a different substitution pattern.

Uniqueness

2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system.

Properties

IUPAC Name

2-methyl-6-oxa-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-4-2-8(7-10)6-9-3-5-11-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLNDDLUYKWEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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